6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is a chemical compound with the molecular formula C13H16BNO2S. It is a boronic ester derivative of thieno[3,2-b]pyridine, which is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable in the field of medicinal chemistry and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine typically involves the borylation of thieno[3,2-b]pyridine derivatives. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of suitable catalysts.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major product is the corresponding boronic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form complex molecular structures.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a methoxy group, used in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole ring, used in medicinal chemistry.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine is unique due to its thieno[3,2-b]pyridine core, which imparts specific electronic and steric properties that enhance its reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
1251734-15-2 |
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Molecular Formula |
C13H16BNO2S |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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